molecular formula C30H22CaO8 B13808057 Calcium-Benzyl-Phthalat

Calcium-Benzyl-Phthalat

Cat. No.: B13808057
M. Wt: 550.6 g/mol
InChI Key: IJQRJDMNTRRHKB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium-Benzyl-Phthalat is a compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, in particular, is known for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium-Benzyl-Phthalat typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, forming the ester bond between the phthalic acid and benzyl alcohol . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where phthalic anhydride and benzyl alcohol are mixed with a catalyst. The reaction mixture is then heated to the required temperature, and the product is purified through distillation or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Calcium-Benzyl-Phthalat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Calcium-Benzyl-Phthalat involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors in different tissues, affecting gene expression and cellular functions . Additionally, it can disrupt calcium signaling pathways, leading to altered cellular processes .

Properties

Molecular Formula

C30H22CaO8

Molecular Weight

550.6 g/mol

IUPAC Name

calcium;2-phenylmethoxycarbonylbenzoate

InChI

InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2

InChI Key

IJQRJDMNTRRHKB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.